molecular formula C9H11NO5 B12864227 5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid CAS No. 695811-37-1

5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B12864227
CAS No.: 695811-37-1
M. Wt: 213.19 g/mol
InChI Key: MAMHALHPMVOZNZ-PRJMDXOYSA-N
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Description

5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrrole carboxylic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone: Shares the furanone ring structure but differs in functional groups and overall reactivity.

    5-Hydroxy-2(5H)-furanone: Similar in having a hydroxylated furanone ring but lacks the pyrrole carboxylic acid moiety.

Uniqueness

5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a tetrahydrofuran ring and a pyrrole carboxylic acid group, which imparts distinct chemical and biological properties not found in similar compounds .

Biological Activity

5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrole derivatives that have shown promise in various therapeutic areas, particularly in antimicrobial and anticancer research. This article summarizes the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H13NO5\text{C}_{10}\text{H}_{13}\text{N}\text{O}_{5}

This structure features a pyrrole ring, which is known for its biological significance and versatility in drug design.

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, a related compound was evaluated for its activity against Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) studies indicated that modifications to the pyrrole ring could enhance anti-TB activity. Compounds with bulky substituents showed increased potency against drug-resistant strains of Mtb, with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound 1> 16< 64
Compound 32< 0.016> 64

Antioxidant Activity

The compound has also been studied for its role as an inhibitor in the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This pathway is implicated in various conditions such as acute lung injury and ischemic/reperfusion injury. The compound exhibited a dissociation constant of 5090 nM for Keap1, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Anticancer Properties

Pyrrole derivatives have been explored for their anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy. Specific studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cell lines while sparing normal cells .

Case Studies

  • Study on Antitubercular Activity : In a study evaluating various pyrrole derivatives, the compound was part of a series that showed enhanced activity against Mtb through targeted modifications to the carboxylic acid group. The study highlighted the importance of structural features in determining biological activity and provided insights into the design of new antitubercular agents .
  • Oxidative Stress Modulation : Another study focused on the effects of pyrrole derivatives on oxidative stress pathways. The findings suggested that these compounds could effectively activate the Nrf2 pathway, leading to increased expression of antioxidant genes and providing protective effects against oxidative damage .

Properties

CAS No.

695811-37-1

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H11NO5/c11-6-3-15-8(7(6)12)4-1-2-5(10-4)9(13)14/h1-2,6-8,10-12H,3H2,(H,13,14)/t6-,7-,8+/m1/s1

InChI Key

MAMHALHPMVOZNZ-PRJMDXOYSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](O1)C2=CC=C(N2)C(=O)O)O)O

Canonical SMILES

C1C(C(C(O1)C2=CC=C(N2)C(=O)O)O)O

Origin of Product

United States

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